molecular formula C13H14N2O2S B2840641 5-Ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one CAS No. 1189867-74-0

5-Ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Cat. No. B2840641
CAS RN: 1189867-74-0
M. Wt: 262.33
InChI Key: WVHSFJHGTBIHSA-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, also known as EHMS, is a pyrimidine derivative that has been studied extensively due to its potential applications in medical and scientific research. It is a colorless and odorless crystalline solid that is soluble in water and ethanol. EHMS has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the effects of various compounds on cells and organisms.

Scientific Research Applications

Biological Activity and Antimicrobial Properties

Dihydropyrimidinones (DHPMs) have been synthesized and evaluated for their antimicrobial and antifungal activities. Compounds within this family, including derivatives similar to the query compound, have shown promise in these areas. For instance, a study on novel dihydropyrimidinone derivatives highlighted their potential as antimicrobial agents, with some compounds exhibiting significant activity against various bacterial and fungal strains (Rajesh Kumar & Y. Joshi, 2010).

Enzyme Inhibition and Antiviral Activity

DHPMs have also been investigated for their potential as enzyme inhibitors and their antiviral properties. For example, research into the structural insights of dihydropyrimidine derivatives as potential dihydrofolate reductase inhibitors underlines the versatility of these compounds in drug design, especially targeting enzyme inhibition (L. H. Al-Wahaibi et al., 2021). Another study showcased the antiviral activities of certain DHPM derivatives, particularly against retroviruses, indicating their potential use in antiretroviral therapies (D. Hocková et al., 2003).

Antitumor and Anticancer Activities

The antitumor and anticancer potentials of DHPM derivatives have been a significant area of research. Compounds synthesized from the DHPM family have demonstrated cytotoxic activities against various cancer cell lines, including human breast adenocarcinoma and cervical carcinoma, suggesting their potential application in cancer treatment (Marcin Stolarczyk et al., 2018).

properties

IUPAC Name

5-ethyl-6-hydroxy-1-(2-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-9-11(16)14-13(18)15(12(9)17)10-7-5-4-6-8(10)2/h4-7,17H,3H2,1-2H3,(H,14,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGKSMINUCYGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)C2=CC=CC=C2C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-6-hydroxy-3-(2-methylphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

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